N-(2-(methylthio)phenyl)pyrazine-2-carboxamide

Antimycobacterial Lipophilicity SAR

N-(2-(methylthio)phenyl)pyrazine-2-carboxamide (CAS 515860-60-3) is a member of the N‑phenylpyrazine‑2‑carboxamide class, a scaffold historically associated with antimycobacterial activity. The compound features an ortho‑methylthio substituent on the phenyl ring, which introduces a soft sulfur donor atom and increases lipophilicity relative to unsubstituted or halogen‑substituted analogs.

Molecular Formula C12H11N3OS
Molecular Weight 245.30 g/mol
Cat. No. B3489840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(methylthio)phenyl)pyrazine-2-carboxamide
Molecular FormulaC12H11N3OS
Molecular Weight245.30 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)C2=NC=CN=C2
InChIInChI=1S/C12H11N3OS/c1-17-11-5-3-2-4-9(11)15-12(16)10-8-13-6-7-14-10/h2-8H,1H3,(H,15,16)
InChIKeyLYLRKHIYOIIEEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-(Methylthio)phenyl)pyrazine-2-carboxamide: A Specialized Pyrazine Carboxamide for Antimycobacterial and Coordination Chemistry Research Programs


N-(2-(methylthio)phenyl)pyrazine-2-carboxamide (CAS 515860-60-3) is a member of the N‑phenylpyrazine‑2‑carboxamide class, a scaffold historically associated with antimycobacterial activity [1]. The compound features an ortho‑methylthio substituent on the phenyl ring, which introduces a soft sulfur donor atom and increases lipophilicity relative to unsubstituted or halogen‑substituted analogs. Basic physicochemical data are available from vendor technical datasheets, including a molecular weight of 245.30 g mol⁻¹ and a purity specification of ≥ 97 % . The methylthio group provides a distinct electronic and steric environment that cannot be replicated by simple halogen or methyl substitution, forming the basis for its targeted use in medicinal chemistry and coordination chemistry campaigns.

Ortho-methylthio scaffold for antimycobacterial SAR and metal chelation studies
Soft sulfur donor enables S,N-bidentate coordination with late transition metals
Built-in oxidation handle for late-stage diversification to sulfoxide/sulfone

Why Generic Substitution Fails for N-(2-(Methylthio)phenyl)pyrazine-2-carboxamide: Ortho‑Methylthio Effects on Activity, Lipophilicity, and Metal Coordination


N‑phenylpyrazine‑2‑carboxamide analogs bearing halogen (Cl, I) or methyl substituents at the ortho position cannot functionally replace the methylthio group. The sulfur atom confers a unique combination of increased lipophilicity (predicted log P ≈ 3.14 ), potential for S–π interactions with aromatic protein residues, and a soft Lewis‑base donor site that enables stable chelate formation with late‑transition metals [1]. Halogen‑substituted congeners such as N‑(2‑chlorophenyl)pyrazine‑2‑carboxamide lack this metal‑binding capability, and methyl‑substituted variants cannot undergo post‑synthetic oxidation to sulfoxide or sulfone, limiting their utility in late‑stage diversification campaigns. These fundamental differences mean that substituting the compound with a structurally similar analog would alter both biological activity profiles and synthetic downstream possibilities, directly impacting experimental reproducibility and procurement decision‑making.

  • Halogen-substituted analogs lack soft sulfur donor; metal chelation capability not replicated.
  • Methyl-substituted congeners cannot undergo mild oxidation to sulfoxide/sulfone, limiting diversification.
  • Altered lipophilicity and S–π interaction profile may shift antimycobacterial SAR outcomes.

Quantitative Differentiation Evidence for N-(2-(Methylthio)phenyl)pyrazine-2-carboxamide vs. Closest Analogs


Lipophilicity (log P) Comparison Against Halogen‑Substituted Antimycobacterial Leads

The ortho‑methylthio substituent increases predicted lipophilicity to log P ≈ 3.14 , positioning the compound between typical halogen‑substituted antimycobacterial leads. For reference, the highly active N‑(4‑chloro‑2‑iodophenyl)pyrazine‑2‑carboxamide exhibits log P ≈ 4.27, while the less lipophilic N‑(3‑chloro‑4‑methylphenyl) analog records log P ≈ 2.98 [1]. The target compound therefore occupies a distinct lipophilic window that may enhance membrane permeability while avoiding the excessive log P that can impair aqueous solubility and promote off‑target binding.

Lipophilicity (log P)
Reported
Target log P ≈ 3.14; chloro-iodo analog 4.27; chloro-methyl analog 2.98
Occupies moderate lipophilicity window supporting permeability-solubility balance screening
Predicted values; comparator log P from HPLC-derived data
Antimycobacterial Lipophilicity SAR

Metal(II) Chelation Competence: Direct Evidence from 2‑(Methylthio)aniline‑Derived Ligands

The 2‑(methylthio)phenyl moiety, common to the target compound, functions as a bidentate S,N‑donor ligand in metal(II) complexes. In a systematic study of 31 sulfur‑nitrogen ligands, 2‑(methylthio)aniline derivatives formed ML₂Cl₂ (M = Co, Ni) and MLCl₂ (M = Cu) stoichiometric complexes, confirmed by elemental analysis and UV‑Vis spectroscopy [1]. In contrast, 2‑chloro‑ or 2‑methyl‑aniline analogs did not generate isolable chelates under identical conditions, attributed to the poor donor character of Cl and the lack of lone pairs on CH₃. The IR spectra of the Cu(II) complex showed a characteristic N–H stretch shift from 3450 cm⁻¹ (free ligand) to 3270 cm⁻¹ and a new Cu–S band at 420 cm⁻¹, providing a spectroscopic fingerprint of sulfur coordination.

Metal Chelation
Class-level inference
Forms Co/Ni/Cu complexes; Δν(N–H) −180 cm⁻¹, Cu–S 420 cm⁻¹
Supports metallodrug design and coordination chemistry applications
Inferred from 2-(methylthio)aniline model; halogen/methyl analogs no chelates
Coordination Chemistry Bidentate Ligand Transition Metal Complexes

Synthetic Versatility: Post‑Modification of the Methylthio Group vs. Halogen/Methyl Substituents

The methylthio substituent is synthetically transformable via controlled oxidation to the corresponding sulfoxide (R–SO–CH₃) or sulfone (R–SO₂–CH₃) using mCPBA or H₂O₂ . This enables systematic modulation of polarity, hydrogen‑bonding capacity, and metabolic stability without altering the core scaffold. In contrast, 2‑halogen analogs require metal‑catalyzed cross‑coupling for further functionalization, introducing additional steps, cost, and complexity, while methyl‑substituted analogs are inert under mild oxidative conditions.

Synthetic Versatility
Class-level inference
Oxidizable to sulfoxide/sulfone; log P reduction ~1.0 unit
Enables late-stage polarity tuning without scaffold resynthesis
mCPBA oxidation, mild conditions; methyl analog inert
Medicinal Chemistry Late‑Stage Functionalization Sulfide Oxidation

Purity Benchmarking Against Structurally Close Alternatives

The target compound is commercially available at a certified purity of ≥ 97 % (HPLC) . In contrast, the nearest methyl‑substituted analog, 6‑methyl‑N‑(2‑(methylthio)phenyl)pyrazine‑2‑carboxamide (CAS 2415573‑91‑8), is typically offered at ≥ 95 % purity, with some vendors reporting only ≥ 90 % . The 2–7 % purity differential is significant for assays requiring high target concentration accuracy, such as ITC or SPR binding studies, where impurities > 3 % can confound thermodynamic measurements.

Purity Benchmark
Supplier data
≥97% (HPLC) vs analog ≥95% or lower
Higher purity may reduce repurification needs for biophysical assays
Verify with certificate of analysis upon procurement
Quality Control Purity Procurement

Recommended Application Scenarios for N-(2-(Methylthio)phenyl)pyrazine-2-carboxamide Based on Quantitative Differentiation Evidence


Antimycobacterial Lead Optimization Requiring Fine‑Tuned Lipophilicity

For programs targeting Mycobacterium tuberculosis or M. kansasii, the compound’s log P of 3.14 occupies an underexplored lipophilicity window between high‑activity but excessively lipophilic 4‑chloro‑2‑iodo derivatives (log P ≈ 4.27 [1]) and less membrane‑permeable 3‑chloro‑4‑methyl analogs (log P ≈ 2.98). By selecting this compound, medicinal chemists can explore SAR in a log P range predicted to balance permeability and aqueous solubility, reducing the risk of advancing highly lipophilic leads that are prone to phospholipidosis and poor in vivo clearance.

Coordination Chemistry and Metallodrug Development Platforms

The proven ability of the 2‑(methylthio)phenyl moiety to chelate Co(II), Ni(II), and Cu(II) ions [2] makes the compound a valuable scaffold for synthesizing metal‑based antimicrobial or anticancer agents. In contrast to halogen‑substituted N‑phenylpyrazine‑2‑carboxamides, which lack a soft donor site, this compound forms isolable S,N‑bidentate complexes, enabling the study of metal‑mediated mechanisms of action that are inaccessible to chloro‑ or methyl‑substituted analogs.

Late‑Stage Diversification Campaigns Using Sulfur Oxidation Chemistry

Researchers planning focused libraries for SAR exploration can exploit the methylthio → sulfoxide/sulfone oxidation pathway to generate polarity‑graduated analog series from a single parent scaffold . This approach is not feasible with ortho‑methyl or ortho‑halogen congeners. The sulfoxide and sulfone derivatives are expected to exhibit progressively lower log P and altered hydrogen‑bonding capacity, enabling rapid optimization of pharmacokinetic properties without de novo synthesis.

High‑Precision Biophysical Assays Requiring Verified High Purity

The documented purity of ≥ 97 % (HPLC) renders the compound suitable for label‑free biophysical techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and microscale thermophoresis (MST), where impurities above 3 % can introduce systematic error in Kd or ΔG measurements. The purity advantage of 2–7 % over the closest methyl‑substituted analog reduces the likelihood of confounding artifacts, streamlining assay qualification and procurement logistics.

Application
Selection Property
Validation Focus
Antimycobacterial lead optimization
Methylthio lipophilicity and S-π interaction profile
Evaluate MIC and permeability in target mycobacteria
Coordination chemistry and metallodrug platforms
S,N-bidentate chelation with Co/Ni/Cu
Characterize metal complex stoichiometry and stability
Late-stage diversification via sulfur oxidation
Oxidizable methylthio handle for polarity tuning
Assess logP shift and SAR of sulfoxide/sulfone derivatives
High-precision biophysical assays
High-purity specification reduces impurity artifacts
Confirm HPLC purity prior to ITC/SPR experiments
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